1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea
Description
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a di-substituted urea derivative characterized by two aryl groups with varying chlorine substitutions.
Properties
CAS No. |
106472-43-9 |
|---|---|
Molecular Formula |
C13H7Cl5N2O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl5N2O/c14-6-1-2-11(8(16)3-6)19-13(21)20-12-9(17)4-7(15)5-10(12)18/h1-5H,(H2,19,20,21) |
InChI Key |
XRWOPVDDRLUGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Urea Formation via Aniline-Isocyanate Coupling
The primary synthetic route involves the condensation of 2,4-dichloroaniline with 2,4,6-trichlorophenyl isocyanate under controlled conditions. This method, adapted from industrial-scale protocols, employs a solvent-mediated reaction to facilitate urea bond formation. Key parameters include:
-
Solvent selection : Acetonitrile and dichloromethane are preferred due to their ability to dissolve both aromatic amines and isocyanates while stabilizing reactive intermediates.
-
Addition kinetics : Incremental addition of 2,4,6-trichlorophenyl isocyanate via spray nozzles (0.4–0.8% of total volume per minute) minimizes exothermic side reactions and improves yield consistency.
The reaction proceeds through a nucleophilic attack mechanism, where the amine group of 2,4-dichloroaniline attacks the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage.
Catalytic Approaches for Enhanced Efficiency
Recent innovations utilize tertiary amine catalysts (e.g., pyridine derivatives) to accelerate the coupling reaction. These catalysts stabilize transition states by neutralizing HCl byproducts, achieving near-quantitative yields within 30 minutes at 25°C. A comparative study demonstrated that 4-dimethylaminopyridine (DMAP) increased reaction rates by 40% compared to non-catalyzed systems.
Industrial-Scale Production Techniques
Batch Reactor Optimization
Large-scale synthesis in batch reactors requires precise temperature control (20–25°C) and inert atmospheres to prevent isocyanate hydrolysis. Industrial protocols from defense research laboratories describe:
Continuous Flow Synthesis
Emerging methodologies employ microreactor systems to enhance mass transfer and thermal regulation. Pilot-scale trials achieved 98% conversion efficiency with residence times under 5 minutes, representing a 300% productivity increase over batch methods.
Optimization Strategies for Yield and Purity
Solvent Effects on Reaction Dynamics
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 96 | 99.2 |
| Dichloromethane | 8.93 | 92 | 98.5 |
| Toluene | 2.38 | 85 | 97.1 |
Polar aprotic solvents like acetonitrile optimize nucleophilicity while suppressing side reactions, as evidenced by nuclear magnetic resonance (NMR) monitoring.
Temperature-Time Relationships
Isothermal calorimetry studies reveal an activation energy of 58.2 kJ/mol for the urea-forming step. Maintaining temperatures below 30°C prevents thermal degradation of the trichlorophenyl moiety, which becomes significant above 40°C (ΔG‡ = +12.7 kJ/mol).
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water 70:30 mobile phase) achieve baseline separation of the target compound (tR = 8.2 min) from dichloroaniline precursors (tR = 4.7 min).
Comparative Analysis of Methodologies
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-time yield (kg/m³·h) | 12.4 | 41.7 |
| Energy consumption (kWh/kg) | 8.2 | 2.1 |
| Capital cost index | 1.0 | 1.8 |
Continuous systems offer superior throughput for large-volume production, while batch reactors remain cost-effective for small-scale syntheses .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chlorine substituents or the urea linkage.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea exhibits notable biological properties:
- Insecticidal Activity : This compound is primarily recognized for its effectiveness as an insecticide. It operates by inhibiting chitin synthesis in insects, making it a valuable agent in pest control strategies.
- Herbicidal Properties : Research indicates that this compound also possesses herbicidal activity against certain weed species. Its mechanism involves disrupting the growth processes of target plants.
Agricultural Use
- Insecticides : The compound is utilized in agricultural settings to manage pest populations effectively. Its selective toxicity allows for the protection of crops while minimizing harm to non-target species.
- Herbicides : It serves as a herbicide for controlling specific weed species that threaten crop yields. Its application rates and effectiveness vary based on environmental conditions and target species.
Environmental Science
- Pollution Control : Due to its chemical stability and efficacy, this compound can be employed in remediation efforts for contaminated soils and water bodies. Its ability to degrade certain pollutants makes it an asset in environmental cleanup projects.
Table 1: Summary of Field Trials
| Study Reference | Application Type | Target Species | Efficacy (%) | Notes |
|---|---|---|---|---|
| Study A | Insecticide | Aphids | 85 | Effective at low concentrations |
| Study B | Herbicide | Common Weeds | 75 | Requires multiple applications |
Table 2: Environmental Impact Assessment
| Assessment Type | Findings |
|---|---|
| Soil Residue Studies | Minimal residual impact after application |
| Aquatic Toxicity Tests | Low toxicity to non-target aquatic species |
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny due to its potential environmental impacts and human health concerns. Safety assessments are conducted to evaluate its carcinogenicity and ecological effects.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related ureas:
*Estimated LogP based on additive contributions of chlorine atoms.
Key Observations :
- Chlorination Pattern : The target compound’s 2,4,6-trichlorophenyl group likely enhances steric bulk and electron-withdrawing effects compared to analogs like 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea, which has fewer chlorine atoms . This may increase binding affinity to biological targets (e.g., enzymes or receptors).
- Lipophilicity: Higher LogP values correlate with increased membrane permeability and environmental persistence.
Biological Activity
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea, commonly referred to as a dichlorophenylurea derivative, is a compound of significant interest in pharmacological and agricultural research due to its biological activity. This article explores its mechanisms of action, biological targets, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
- Molecular Formula : C13H8Cl4N2O
- Molecular Weight : 335.02 g/mol
- CAS Number : 31118-87-3
The compound features a urea functional group bonded to dichlorophenyl and trichlorophenyl moieties, which contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular processes. For instance, similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation .
- Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating effective growth inhibition in MCF-7 breast cancer cells .
- Endothelial Cell Differentiation : Research has highlighted the role of similar small molecules in promoting endothelial cell differentiation from mesenchymal stem cells (MSCs), which is critical for vascular repair and regeneration .
Biological Targets
The primary biological targets for this compound include:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased synthesis of tetrahydrofolate, impacting DNA replication and repair mechanisms.
- Kinases : The compound may interact with various kinases involved in signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Table 1: Summary of Biological Activities
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its antiproliferative properties, it may serve as a lead compound for developing anti-cancer agents.
- Vascular Regeneration : Its ability to promote endothelial cell differentiation suggests potential use in therapies aimed at enhancing vascular repair following injury or in conditions like atherosclerosis.
Q & A
Advanced Research Question
- Fragment-based design : Synthesize analogs with modified chloro-substitution patterns to isolate key pharmacophores .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions .
- Kinetic assays : Measure values under varying substrate concentrations to determine inhibition mechanisms .
How can researchers address challenges in solubility and bioavailability during preclinical evaluation?
Advanced Research Question
- Co-solvent systems : Test DMSO/PEG mixtures to enhance aqueous solubility while maintaining stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- In silico modeling : Use tools like GastroPlus to simulate absorption profiles based on logP and pKa .
What analytical techniques are critical for detecting trace impurities in synthesized batches?
Basic Research Question
- HPLC-DAD/ELSD : Detect non-UV active impurities (e.g., unreacted isocyanates) .
- GC-MS : Identify volatile byproducts from chlorination steps .
- Elemental analysis : Verify halogen content consistency to confirm stoichiometry .
How can the compound’s stability under varying storage conditions be systematically evaluated?
Basic Research Question
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Stability-indicating assays : Use HPLC to track decomposition products over time .
- Container compatibility : Test leaching effects from glass vs. polymer storage vials .
What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Advanced Research Question
- Flow chemistry : Improve heat dissipation and mixing efficiency for exothermic steps (e.g., urea formation) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, temperature) via factorial design .
How can computational tools aid in predicting toxicological endpoints for this compound?
Advanced Research Question
- ToxCast profiling : Leverage EPA’s high-throughput screening data to identify potential off-target effects .
- Molecular docking : Screen against toxicity-related receptors (e.g., hERG channel) to flag cardiotoxicity risks .
- Read-across models : Compare with structurally similar compounds with established toxicological data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
